molecular formula C10H8ClNO2 B2463332 Ethyl 2-chloro-4-cyanobenzoate CAS No. 220389-14-0

Ethyl 2-chloro-4-cyanobenzoate

Cat. No. B2463332
M. Wt: 209.63
InChI Key: DJTWNJRPXUAKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-4-cyanobenzoate is a chemical compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 . Its IUPAC name is ethyl 2-chloro-4-cyanobenzoate . It is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 2-chloro-4-cyanobenzoate is 1S/C10H8ClNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3 . This code represents the molecular structure of the compound.

It is stored at temperatures between 0-8°C . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Chemical Synthesis and Compound Formation

Ethyl 2-chloro-4-cyanobenzoate is instrumental in various chemical syntheses. For instance, it is used in the Friedländer synthesis of 2-(a-Chloroalkyl)quinoline derivatives, showcasing its role in forming structurally diverse compounds (Degtyarenko et al., 2007). Similarly, it is crucial in the synthesis of 2-Chloro-4-chloromethylbenzothiazole, revealing its versatility in creating complex chemical structures (Zheng-hong, 2009). Furthermore, it is involved in the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one and its disperse azo dyes, indicating its potential in dye synthesis and the textile industry (Karcı & Demirçalı, 2006).

Catalysis and Reaction Pathways

Ethyl 2-chloro-4-cyanobenzoate is significant in catalytic processes and reaction pathways. It is used in one-pot syntheses of polyfunctional pyrazolyl substituted and pyrazolofused pyridines, demonstrating its role in catalytic and chemical transformations (Latif et al., 2003). It also serves as a precursor for synthesizing diverse trifluoromethyl heterocycles, highlighting its importance in the development of pharmaceuticals and organic materials (Honey et al., 2012).

Pharmaceutical and Therapeutic Applications

In pharmaceutical research, Ethyl 2-chloro-4-cyanobenzoate shows potential in the discovery of new apoptosis-inducing agents for breast cancer. Its derivatives demonstrate significant antiproliferative potential and the ability to induce apoptosis in cancer cells (Gad et al., 2020). This indicates its potential role in the development of novel cancer therapies.

Safety And Hazards

Ethyl 2-chloro-4-cyanobenzoate is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

ethyl 2-chloro-4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTWNJRPXUAKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4-cyanobenzoate

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